2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one
Description
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one is a fluorenone derivative featuring a 4-methylpiperidine moiety attached via a carbonyl group at the 2-position of the fluoren-9-one core. Fluoren-9-one, a tricyclic aromatic ketone, is widely utilized in pharmaceuticals, optoelectronics, and materials science due to its planar structure, electron-withdrawing properties, and ease of functionalization. The 4-methylpiperidine substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity, distinguishing it from other fluorenone derivatives .
Properties
IUPAC Name |
2-(4-methylpiperidine-1-carbonyl)fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-10-21(11-9-13)20(23)14-6-7-16-15-4-2-3-5-17(15)19(22)18(16)12-14/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDCRGSIXGTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one typically involves the reaction of fluorenone with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone oxides, while reduction can produce fluoren-9-ol derivatives.
Scientific Research Applications
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Fluorenone Derivatives
Structural Analogues and Substituent Effects
Tilorone (2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one)
- Structure: Two diethylaminoethoxy groups at positions 2 and 5.
- Applications : Antiviral agent effective against DNA/RNA viruses .
- Comparison: Unlike 2-(4-methylpiperidine-1-carbonyl)-fluoren-9-one, Tilorone’s diethylaminoethoxy groups enhance hydrophilicity, improving solubility for systemic distribution.
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one [(3-PyE)2FO]
- Structure : Pyridyl-ethynyl groups at positions 2 and 6.
- Applications : Luminescent materials and metal-organic frameworks (MOFs).
- Comparison: The ethynyl linker in (3-PyE)2FO allows conjugation and coordination with metals, enabling optoelectronic applications.
2-Bromofluoren-9-one
- Structure : Bromine atom at position 2.
- Applications: Intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira).
- Comparison : Bromine’s electronegativity facilitates oxidative addition in palladium-catalyzed reactions, whereas the 4-methylpiperidine-carbonyl group may hinder such reactivity. However, the carbonyl group offers a site for nucleophilic attack or further derivatization .
Physicochemical Properties
Notes:
- Ionization potentials (IP) vary with substituents: Electron-withdrawing groups (e.g., Br) increase IP, while electron-donating groups (e.g., ethynyl-pyridyl) decrease IP, affecting charge transport in optoelectronics .
Biological Activity
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will detail its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenone backbone with a piperidine carbonyl group, contributing to its unique chemical properties. The presence of the piperidine ring enhances the compound's interaction with biological targets, while the fluorenone moiety provides stability and reactivity.
Antimicrobial Properties
Preliminary studies have indicated that 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one exhibits antimicrobial activity. Research has shown that compounds with similar structural features often demonstrate effectiveness against various bacterial strains. For instance, related fluorenone derivatives have been documented to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, particularly in T-lymphoblastic cell lines. The cytotoxic effects were measured using cell viability assays, revealing significant reductions in cell proliferation at specific concentrations .
The mechanism through which 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound can bind to certain receptors or enzymes, modulating their activity and leading to cellular responses such as apoptosis or inhibition of microbial growth.
Synthesis
The synthesis of 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one typically involves multi-step organic reactions. The initial steps include the formation of the fluorenone structure followed by the introduction of the piperidine carbonyl group. The synthetic pathway allows for precise control over the final product's structure and properties .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in T-lymphoblastic leukemia cells. The half-maximal inhibitory concentration (IC50) was determined through dose-response curves:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 5.0 |
| MOLT-4 | 3.5 |
| Jurkat | 6.0 |
These findings suggest that 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one may be a promising candidate for further development as an antimicrobial or anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one, and how do reaction conditions influence yields?
- Methodology : Palladium-catalyzed annulation of arynes with 2-haloarenes is a key method. For example, 5-bromo-2-iodobenzaldehyde selectively forms 2-bromo-3-fluoro-9-fluorenone (72% yield) under optimized Pd catalysis . Reaction time, electronic effects of substituents (e.g., electron-withdrawing groups like fluorine), and steric hindrance (e.g., methoxy groups) critically impact yields.
- Data Analysis : Compare entries in Table 1 ( ): Fluorine substituents increase aldehyde electrophilicity, improving cyclization (82% yield for Entry 4), while bulky methoxy groups reduce yields (41% for Entry 9) due to steric hindrance .
Q. How is 2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one characterized post-synthesis?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.30–7.73 ppm) and key functional groups (e.g., C=O at ~185 ppm in thiosemicarbazone derivatives) .
- LC-MS : Confirms molecular weight (e.g., MH⁺ at 254.34 for fluoren-9-one thiosemicarbazones) .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What are the stability and storage considerations for this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential respiratory hazards .
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture, as hygroscopic intermediates may hydrolyze .
Advanced Research Questions
Q. How do catalytic conditions (e.g., acid type, solvent) influence the synthesis of fluoren-9-one derivatives?
- Catalyst Optimization : Glacial acetic acid (GAA) yields higher thiosemicarbazone derivatives (up to 96%) compared to HCl or H₂SO₄ due to reduced aqueous content and enhanced protonation . Steric effects from substituents (e.g., methyl groups on nitrogen) lower yields (65–77% for F2) .
- Contradiction Analysis : While electron-withdrawing groups improve Pd-catalyzed annulation yields , excessively bulky groups (e.g., 3,4,5-trimethoxy) hinder Pd oxidative addition, necessitating tailored catalysts .
Q. What post-synthetic modifications (e.g., cross-coupling) expand the utility of fluoren-9-one derivatives?
- Methodology : Microwave-assisted Sonogashira/Suzuki-Miyaura cross-coupling of brominated intermediates (e.g., 2-bromofluoren-9-one) introduces alkynyl or aryl groups (e.g., 3,4,5-trimethoxyphenyl) with >80% yields .
- Design Considerations : Prioritize brominated intermediates for regioselective coupling; Pd(PPh₃)₄ is preferred for sterically hindered substrates .
Q. How can researchers evaluate the biological activity of fluoren-9-one derivatives?
- Assays :
- Antimicrobial : Disk diffusion assays against resistant pathogens (e.g., MRSA) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Q. How do electronic and steric effects of substituents influence reactivity in fluoren-9-one derivatives?
- Case Study : Fluorine substituents enhance Pd oxidative addition (82% yield for 8 in ), while methoxy groups reduce yields (50% for 10) due to electron donation slowing Pd insertion .
- DFT Modeling : Simulate charge distribution to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies mitigate hazards during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
